molecular formula C20H20N2O5S B12863480 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid

4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid

Cat. No.: B12863480
M. Wt: 400.4 g/mol
InChI Key: WCEHYMVIIWBNMP-SJORKVTESA-N
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Description

4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a structurally complex pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a mercapto (-SH) group at the 4R configuration, and a carboxamido linkage to a para-substituted benzoic acid moiety. The stereochemistry (2S,4R) is critical for its biochemical interactions, particularly in protease inhibition or metal chelation, where spatial orientation dictates binding efficiency.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

4-[[(2S,4R)-1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25)/t16-,17+/m1/s1

InChI Key

WCEHYMVIIWBNMP-SJORKVTESA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S

Canonical SMILES

C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S

Origin of Product

United States

Preparation Methods

The synthesis of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced using benzyl chloroformate in the presence of a base.

    Attachment of the Mercapto Group: The mercapto group can be introduced via a thiol-ene reaction or by using a suitable thiol reagent.

    Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid serves as a significant building block for synthesizing more complex molecules. Its unique structure allows for various organic transformations, making it valuable in synthetic organic chemistry.

Biology

This compound is instrumental in biological research due to its ability to interact with enzymes and proteins:

  • Enzyme-Substrate Interactions : It aids in studying how substrates bind to enzymes, providing insights into catalytic mechanisms.
  • Drug Development : The compound's properties make it a candidate for developing new therapeutic agents targeting specific diseases.

Case Studies

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated that the mercapto group effectively inhibits serine proteases, suggesting potential therapeutic applications in treating diseases involving these enzymes.
Study 2Antioxidant ActivityShowed that the compound exhibits significant antioxidant properties, contributing to cellular protection against oxidative damage.
Study 3Signaling PathwaysInvestigated its role in modulating MAPK/ERK signaling pathways, indicating potential implications in cancer research.

Mechanism of Action

The mechanism of action of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. For example, the mercapto group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. The benzyloxycarbonyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among related compounds include stereochemistry, substituent groups, and protecting moieties, which influence reactivity, stability, and biological activity. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Stereochemistry Substituents Key Features CAS/References
Target Compound (2S,4R) - Cbz at 1-position
- Mercapto (-SH) at 4R
- 4-Carboxamido benzoic acid
High redox activity; potential enzyme inhibition N/A (See )
3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride (2S,4S) - Mercapto (-SH) at 4S
- 3-Carboxamido benzoic acid
- Hydrochloride salt
Differing stereochemistry (4S) and substituent position reduce bioactivity 219909-83-8
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2S,4S) - Cbz at 1-position
- Hydroxyl (-OH) at 4S
Lower redox potential; hydroxyl group limits disulfide formation 13504-86-4
4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (2S,4S) - 4-Nitrobenzyloxycarbonyl
- Dimethylcarbamoyl at 2-position
Enhanced stability with nitrobenzyl group; altered steric effects 96034-64-9
(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid (2S,4R) - Cbz at 1-position
- Hydroxyl (-OH) at 4R
- Piperidine scaffold
Piperidine ring increases conformational flexibility 81396-84-1

Key Findings

Stereochemical Impact : The (2S,4R) configuration in the target compound improves binding to chiral enzyme active sites compared to (2S,4S) isomers, as seen in protease inhibition studies .

Mercapto vs. Hydroxyl : Mercapto derivatives exhibit 3–5× higher inhibitory activity in cysteine protease assays than hydroxyl analogs due to disulfide bond formation .

Protecting Groups : Nitrobenzyloxycarbonyl (e.g., 4-nitrobenzyl in ) enhances photostability but reduces solubility in aqueous media compared to benzyloxycarbonyl.

Synthetic Routes : Mesylation (e.g., MsCl in ) is a common step for introducing mercapto groups via nucleophilic substitution, though yields vary with stereochemistry.

Biological Activity

4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, often referred to as a benzoic acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 334.41 g/mol. Its structure includes a benzoic acid moiety linked to a pyrrolidine derivative, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The mercapto group in the pyrrolidine ring may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant for proteases and other thiol-dependent enzymes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
  • Antioxidant Properties : Compounds with thiol groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of mercaptopyrrolidine compounds exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Several studies have highlighted the anticancer potential of similar compounds. For instance, pyrrolidine derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific compound discussed may share similar properties due to its structural features.

Case Studies

  • Study on Antimicrobial Effects : A study conducted by Hisoar Pharmaceutical demonstrated that 3-[(2S,4S)-4-mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial potential .
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of several benzoic acid derivatives on cancer cell lines. The findings suggested that compounds with similar structures could inhibit tumor growth and promote apoptosis .

Data Tables

PropertyValue
Molecular FormulaC16H24N2O4S
Molecular Weight334.41 g/mol
CAS Number202467-69-4
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound?

The compound’s stereochemistry (2S,4R) requires careful control during synthesis. Key strategies include:

  • Chiral auxiliaries : Use of (benzyloxy)carbonyl (Cbz) protecting groups to stabilize the pyrrolidine ring and direct stereochemistry during coupling reactions .
  • Thiol protection : The 4R-mercapto group is prone to oxidation; temporary protection with trityl or acetyl groups during synthesis is advised .
  • Coupling conditions : Amide bond formation between the pyrrolidine-2-carboxamide and benzoic acid moiety can be optimized using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres to prevent thiol oxidation .

Q. How can purification challenges due to the compound’s solubility be addressed?

  • Solvent systems : Use mixed polar solvents (e.g., DCM/MeOH or EtOAC/hexane) for column chromatography, as the benzoic acid group enhances polarity.
  • Acid-base extraction : Leverage the compound’s carboxylic acid moiety by adjusting pH during workup (e.g., acidify to precipitate the free acid form) .
  • HPLC purification : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) improve resolution for small-scale purification .

Q. What analytical techniques are critical for confirming structure and purity?

  • NMR : 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and benzyloxycarbonyl group integration .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion) and detect oxidation byproducts of the thiol group .
  • Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) .

Q. What precautions are necessary for handling the 4-mercapto group?

  • Storage : Store under nitrogen at –20°C to prevent disulfide formation .
  • Work environment : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., deprotection of thiol groups) .
  • Quenching : Add β-mercaptoethanol or DTT to reaction mixtures to stabilize free thiols .

Advanced Research Questions

Q. How can computational modeling aid in studying the compound’s conformational stability?

  • Molecular dynamics (MD) : Simulate the pyrrolidine ring’s puckering and thiol group orientation in aqueous vs. organic solvents to predict reactivity .
  • Docking studies : Model interactions with biological targets (e.g., enzymes with cysteine residues) to guide structure-activity relationship (SAR) studies .

Q. What experimental designs resolve contradictions in reported stability data under varying pH conditions?

  • pH-rate profiling : Conduct accelerated degradation studies at pH 2–9 (e.g., using HCl/NaOH buffers) to identify pH-sensitive moieties (e.g., benzyloxycarbonyl hydrolysis at acidic pH) .
  • LC-MS monitoring : Track degradation products (e.g., free thiol oxidation to disulfides) to clarify stability thresholds .

Q. How can the compound’s thiol reactivity be exploited in biological assays?

  • Enzyme inhibition : Test thiol-mediated covalent binding to cysteine proteases (e.g., caspase-3) via Michael addition or disulfide exchange .
  • Proteomics : Use isotopic labeling (e.g., 34^{34}S) to trace thiol-disulfide interactions in cellular models .

Q. What strategies mitigate batch-to-batch variability in stereochemical purity?

  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy during synthesis to monitor stereochemistry in real time .
  • Crystallization screening : Optimize chiral resolution via solvent-mediated crystallization (e.g., using ethyl acetate/hexane) .

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